molecular formula C18H19N5O2 B14958194 (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide

(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide

Cat. No.: B14958194
M. Wt: 337.4 g/mol
InChI Key: YCHYZCHHTKAUEH-INIZCTEOSA-N
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Description

3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE is a complex organic compound with a unique structure that includes a benzotriazinyl group and a pyridinylmethyl group

Preparation Methods

The synthesis of 3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 3-methylbutanoic acid with 4-oxo-3,4-dihydro-1,2,3-benzotriazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then reacted with pyridin-3-ylmethanamine to yield the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazinyl group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets. The benzotriazinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyridinylmethyl group may enhance the compound’s binding affinity to certain receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other benzotriazinyl derivatives and pyridinylmethyl-substituted amides. Compared to these compounds, 3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Some similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-ylmethyl)butanamide

InChI

InChI=1S/C18H19N5O2/c1-12(2)16(17(24)20-11-13-6-5-9-19-10-13)23-18(25)14-7-3-4-8-15(14)21-22-23/h3-10,12,16H,11H2,1-2H3,(H,20,24)/t16-/m0/s1

InChI Key

YCHYZCHHTKAUEH-INIZCTEOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CN=CC=C1)N2C(=O)C3=CC=CC=C3N=N2

Canonical SMILES

CC(C)C(C(=O)NCC1=CN=CC=C1)N2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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